Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate
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Overview
Description
Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate typically involves the esterification of 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoic acid and methanol.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Employed in the development of herbicides and pesticides.
Material Science: Utilized in the synthesis of specialty polymers and coatings.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals, where it can inhibit or modulate the function of target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-[3-(difluoromethyl)phenyl]benzoate
- Methyl 2-chloro-4-[3-(fluoromethyl)phenyl]benzoate
- Methyl 2-chloro-4-[3-(methyl)phenyl]benzoate
Uniqueness
Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts distinct electronic properties, making the compound more reactive in certain chemical transformations.
Properties
IUPAC Name |
methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-21-14(20)12-6-5-10(8-13(12)16)9-3-2-4-11(7-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCHQVCRULVENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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